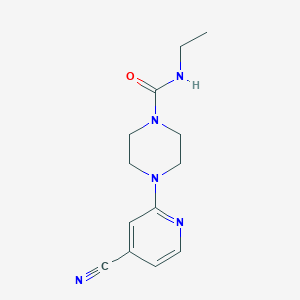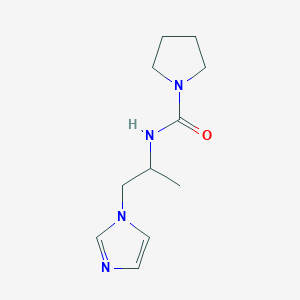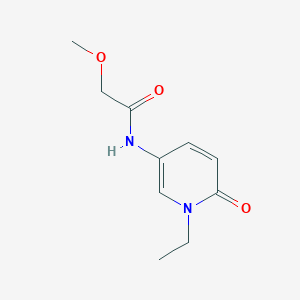![molecular formula C13H12FN3O B7529935 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea, also known as FPMPU, is a chemical compound that has been subject to extensive scientific research due to its potential as a therapeutic agent. FPMPU is a pyridinylurea derivative that has shown promising results in various studies related to neurological disorders, cancer, and diabetes. In
Applications De Recherche Scientifique
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has shown promise in treating Alzheimer's disease, Parkinson's disease, and depression. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels.
Mécanisme D'action
The exact mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea is not fully understood. However, studies have shown that it can modulate several key signaling pathways involved in various diseases. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to activate AMP-activated protein kinase, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to have several biochemical and physiological effects. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to induce apoptosis and inhibit the growth of cancer cells. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high, making it a viable option for large-scale experiments. It has also been extensively studied, and its mechanism of action is relatively well understood. However, there are some limitations to using 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea in lab experiments. Its effects can vary depending on the cell type and disease model used, and its toxicity and side effects have not been fully characterized.
Orientations Futures
There are several future directions for the study of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea. In neurology, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In cancer research, further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. In diabetes research, further studies are needed to determine its long-term effects on glucose metabolism and its potential as a therapeutic agent. Overall, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has shown promise in various scientific research fields and warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea involves the reaction of 3-fluorobenzylamine with 2-pyridinecarboxylic acid to form the intermediate 1-(3-fluorobenzyl)-3-pyridin-2-ylurea. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea. The yield of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea is relatively high, making it a viable option for large-scale synthesis.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-5-3-4-10(8-11)9-16-13(18)17-12-6-1-2-7-15-12/h1-8H,9H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKBWZQPOXXMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)


![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)

![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)